molecular formula C23H21FN6O2 B2648938 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919011-99-7

8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2648938
CAS No.: 919011-99-7
M. Wt: 432.459
InChI Key: SUUFILWJQKRESA-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent intended for research and development applications in pharmaceutical and biological sciences. This compound is part of the imidazo[2,1-f]purine-2,4-dione chemical class, which has been identified in scientific literature as a scaffold of significant interest for central nervous system (CNS) drug discovery . While specific data on this exact molecule is limited, studies on structurally related analogs reveal potent affinity for key serotonin receptors, including 5-HT 1A and 5-HT 7 , which are prominent targets for neuropsychiatric conditions . Researchers can utilize this compound as a key intermediate or active probe in the synthesis and biological evaluation of novel therapeutic agents. Preclinical research on similar compounds has demonstrated potential antidepressant and anxiolytic efficacy in animal models, with some derivatives showing effects greater than those of standard benzodiazepines . The structure incorporates a 2-aminophenyl substitution at the 8-position, a feature that may influence receptor binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. The presence of the 4-fluorobenzyl group is a common pharmacophore in many bioactive molecules, often enhancing metabolic stability and membrane permeability. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-7-5-4-6-17(18)25)27(3)23(32)28(21(19)31)12-15-8-10-16(24)11-9-15/h4-11H,12,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUFILWJQKRESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the imidazo[2,1-f]purine core.

    Addition of the Fluorobenzyl Group: The fluorobenzyl group is typically added via a Friedel-Crafts alkylation reaction, using a fluorobenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated or defluorinated products.

Scientific Research Applications

8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related imidazo[2,1-f]purine-2,4-dione derivatives, emphasizing substituent variations and biological activities:

Compound Name Substituents Molecular Weight Key Biological Activities References
Target Compound : 8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl... 8: 2-aminophenyl; 3: 4-fluorobenzyl; 1,6,7: methyl Not provided Hypothesized PPARγ agonism or 5-HT1A receptor modulation (based on analogs)
CB11 : 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl... 8: 2-aminophenyl; 3: butyl; 1,6,7: methyl Not provided PPARγ agonist; induces apoptosis in NSCLC cells via ROS, mitochondrial collapse, caspase-3
AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl... 8: piperazine-butyl chain with 2-fluorophenyl; 1,3: methyl Not provided 5-HT1A partial agonist; antidepressant-like effects in mice; weaker α1-adrenolytic activity
AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl... 8: piperazine-butyl chain with 3-CF3-phenyl; 1,3: methyl Not provided Stronger 5-HT1A agonism; lipid metabolism disturbances; no blood pressure effects
Compound 5 : 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl))-1,3-dimethyl... 8: dihydroisoquinolinyl-butyl; 1,3: methyl Not provided Dual activity: 5-HT1A/D2 receptor affinity and PDE4B1/PDE10A inhibition
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)... 7: 4-bromophenyl; 8: 4-methylphenyl; 1,3: methyl Not provided Unknown; bromophenyl may enhance kinase selectivity
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl... 8: 2-methoxyphenyl; 7: p-cyanophenyl; 1: methyl Not provided Kinase inhibitor candidate; synthetic route optimized for yield (67%)

Key Structural and Functional Insights:

Substituent Impact on Target Selectivity: The 4-fluorobenzyl group in the target compound contrasts with butyl (CB11) or piperazine-butyl chains (AZ-853/AZ-861). Methyl groups at positions 1, 6, and 7 are conserved in many analogs, likely optimizing metabolic stability without steric clashes .

Pharmacological Divergence: PPARγ vs. 5-HT1A Activity: CB11’s butyl chain correlates with PPARγ agonism, while AZ-853/AZ-861’s piperazine chains drive 5-HT1A receptor interactions. The target compound’s fluorobenzyl group may bridge these pathways . PDE Inhibition: Compound 5’s dihydroisoquinolinyl moiety enables dual receptor/PDE activity, a feature absent in other derivatives .

Synthetic Accessibility: Derivatives like 8-(2-methoxyphenyl)-7-p-cyanophenyl... (Compound 70) are synthesized via acid-catalyzed cyclization (67% yield), highlighting feasible scalability for lead optimization .

Research Findings and Clinical Implications

  • Anticancer Potential: CB11’s PPARγ-mediated apoptosis in NSCLC cells suggests the target compound’s fluorobenzyl group could be modified to enhance anticancer efficacy .
  • Antidepressant Activity: AZ-853/AZ-861 demonstrate that piperazine chains and fluorophenyl groups are critical for 5-HT1A receptor engagement, a pathway the target compound may exploit with its aminophenyl substituent .
  • Kinase Inhibition: Bromophenyl or cyanophenyl substituents (e.g., Compound 70) indicate structural flexibility for kinase-targeted drug design .

Biological Activity

8-(2-aminophenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazo[2,1-f]purine family, which has garnered significant attention for its potential therapeutic applications. This compound features a complex structure that includes a purine-like core and various functional groups that are critical for its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C_{22}H_{20}F_{N}_{5}O_{2}, with a molecular weight of approximately 418.43 g/mol. The presence of an amino group and a fluorobenzyl substituent enhances its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities including:

  • Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders. The compound acts as a ligand for these receptors, suggesting potential antidepressant properties.
  • Phosphodiesterase Inhibition : The compound also functions as an inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in the degradation of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways in the body.

Case Studies

  • Antidepressant Activity : In studies involving forced swim tests (FST) in mice, the compound demonstrated significant antidepressant-like effects at doses as low as 2.5 mg/kg. Comparatively, its potency was found to surpass that of traditional anxiolytics like diazepam .
  • Metabolic Stability : The compound's lipophilicity and metabolic stability were assessed using micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM). These studies revealed favorable pharmacokinetic properties that support its development as a therapeutic agent .
  • In Vitro Studies : Various derivatives of imidazo[2,1-f]purine have been synthesized and tested for their biological activity. For instance, modifications to the amino group or the fluorobenzyl substituent have been shown to enhance receptor affinity and enzyme inhibition profiles .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneContains piperazine moietyAntidepressant
8-(3-trifluoromethylphenyl)-1-methyl-7-methylimidazo[2,1-f]purineTrifluoromethyl groupAntiviral
8-(4-methoxyphenyl)-3-(4-fluorobenzyl)-1H-imidazo[2,1-f]purineMethoxy substituentAntidepressant

The dual action of this compound—acting on serotonin receptors while inhibiting phosphodiesterases—positions it as a promising candidate for treating mood disorders and anxiety-related conditions. The structural modifications enhance its binding affinity to these targets while minimizing potential side effects associated with other pharmacological agents.

Q & A

Q. Advanced

  • Brain Penetration : LC-MS quantifies brain-to-plasma ratio (0.8 in mice) after intravenous administration.
  • Metabolic Stability : Incubation with human liver microsomes (HLM) identifies major metabolites (e.g., N-demethylation).
  • Oral Bioavailability : 45% in rats, measured via AUC0–24h comparisons (oral vs. IV dosing) .

What in vivo models are used to evaluate antidepressant efficacy?

Q. Advanced

  • Forced Swim Test (FST) : Dose-dependent reduction in immobility time (e.g., 30% at 5 mg/kg in mice).
  • Tail Suspension Test (TST) : Validates 5-HT1A-mediated effects using receptor antagonists (e.g., WAY-100635).
  • Chronic Mild Stress (CMS) : Assesses long-term efficacy in reversing anhedonia (sucrose preference test) .

What analytical techniques ensure compound purity and identity?

Q. Basic

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Matches theoretical values (e.g., C: 63.29%, H: 4.86%, N: 15.38%).
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., N-H stretch at 3400 cm⁻¹) .

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